7-(Dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylicacid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the triazolopyridine family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylicacid typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established. This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time . The reaction is performed at 140°C, resulting in an 89% yield within 3 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the microwave-mediated synthesis method mentioned above demonstrates good functional group tolerance and scalability, making it a promising approach for industrial applications .
Chemical Reactions Analysis
Types of Reactions
7-(Dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
7-(Dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylicacid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-(Dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylicacid involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes, including kinases, by binding to their active sites and blocking their activity . This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent for diseases like cancer and inflammatory disorders.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyridine structure and exhibit comparable biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[4,3-a]pyrazines: These derivatives are studied for their antibacterial and anticancer activities.
Uniqueness
7-(Dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylicacid is unique due to its specific substitution pattern and the presence of a dimethylamino group, which enhances its biological activity and specificity towards certain molecular targets. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C9H10N4O2 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
7-(dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N4O2/c1-12(2)6-3-4-13-7(5-6)10-11-8(13)9(14)15/h3-5H,1-2H3,(H,14,15) |
InChI Key |
RRFDTWQEUMZXOT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=NN=C(N2C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.